molecular formula C10H11N5OS2 B3444875 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B3444875
M. Wt: 281.4 g/mol
InChI Key: WWZCMZJTOXFCAA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is a heterocyclic compound that features both thiadiazole and pyrimidine moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS2/c1-2-8-14-15-10(18-8)13-7(16)6-17-9-11-4-3-5-12-9/h3-5H,2,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZCMZJTOXFCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with pyrimidine-2-thiol under basic conditions . The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or bromo positions if such groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is unique due to the presence of both thiadiazole and pyrimidine moieties, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

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